![molecular formula C12H8N4O2 B1580784 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine CAS No. 28266-96-8](/img/structure/B1580784.png)

2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine

Descripción general

Descripción

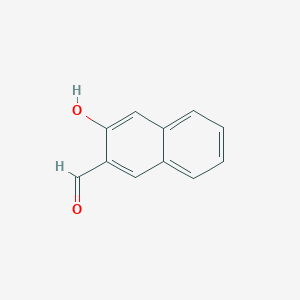

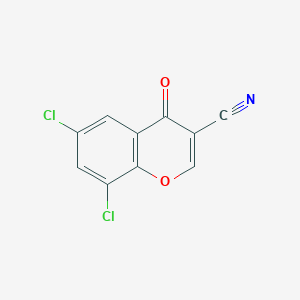

2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C12H8N4O2 . It has an average mass of 240.217 Da and a monoisotopic mass of 240.064728 Da .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been reported in various studies . For instance, one study reported a synthesis method involving a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine consists of a fused imidazo[1,2-a]pyrimidine ring attached to a 4-nitrophenyl group .Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine are not detailed in the search results, imidazo[1,2-a]pyrimidines in general have been reported to undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine are not explicitly detailed in the search results .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Imidazo[1,2-a]pyrimidines are abundant in natural products and bioactive compounds and play a significant role in medicinal chemistry . They are found in a variety of natural products, medicinal compounds, and functional materials as structural fragments . The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs . Many of them have biological, antifungal, antimicrobial, antiviral, and anxiolytic properties, which are used in medications such as divaplon and fasiplon .

Corrosion Inhibition

Imidazo[1,2-a]pyrimidine derivatives, namely, 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine (DPIP) and 2-(4-octylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (OPIP), have been studied as effective inhibitors of mild steel corrosion in 1 mol L−1 HCl solution . The inhibitory performance was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), electrochemical impedance spectroscopy (EIS), and surface analysis technology . The two corrosion inhibitors showed outstanding inhibition performance, and the inhibition efficiency achieved 91.9% for OPIP and 90.5% for DPIP at a concentration of 0.1 mmol L−1 .

Synthesis of New Derivatives

An efficient synthesis of new derivatives including N ′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide and N ′-(1-(4-nitrophenyl)ethylidene)pyrido[1,2-a]pyrimidine-7-carbohydrazide has been achieved via a five-component cascade reaction . This new efficient domino protocol involves a sequence of N, N -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization as key steps .

Potential Inhibitors of Tumor Cell Growth and Angiogenesis

Computational studies like molecular docking were conducted to provide the theoretical possibilities of binding these types of synthesized compounds to the VEGFR2 receptors as potential key inhibitors of tumor cell growth and angiogenesis .

Fluorescent Property

Taking advantage of the fluorescence property, an imidazo[1,2-a]pyridine derivative was used as a biomarker of hypoxic tumor cells . A (4-piperidinylfluorophenyl) imidazo[1,2-a]pyridine was applied to a multiple fluorescent chemosensor .

Synthesis of New Derivatives

An efficient synthesis of new derivatives including N ′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide and N ′-(1-(4-nitrophenyl)ethylidene)pyrido[1,2-a]pyrimidine-7-carbohydrazide has been achieved via a five-component cascade reaction . This new efficient domino protocol involves a sequence of N, N -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization as key steps .

Potential Inhibitors of Tumor Cell Growth and Angiogenesis

Computational studies like molecular docking were conducted to provide the theoretical possibilities of binding these types of synthesized compounds to the VEGFR2 receptors as potential key inhibitors of tumor cell growth and angiogenesis .

Fluorescent Property

Taking advantage of the fluorescence property, an imidazo[1,2-a]pyridine derivative was used as a biomarker of hypoxic tumor cells . A (4-piperidinylfluorophenyl) imidazo[1,2-a]pyridine was applied to a multiple fluorescent chemosensor .

Safety And Hazards

While specific safety and hazard information for 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine is not available in the search results, general precautions such as avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator are recommended when handling similar compounds .

Direcciones Futuras

Imidazo[1,2-a]pyridine cores, which include 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . Future research may focus on developing more effective compounds for treating various conditions, including cancer .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)10-4-2-9(3-5-10)11-8-15-7-1-6-13-12(15)14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTPRDYSRJDBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347066 | |

| Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | |

CAS RN |

28266-96-8 | |

| Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)

![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)

![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)

![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde](/img/structure/B1580714.png)

![2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580718.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580719.png)

![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B1580722.png)